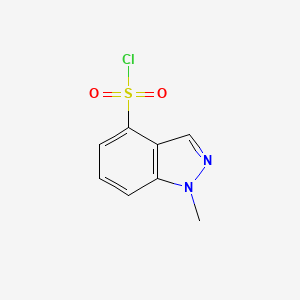
1-Methyl-1H-indazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-indazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
Preparation Methods
The synthesis of 1-Methyl-1H-indazole-4-sulfonyl chloride typically involves the sulfonylation of 1-Methyl-1H-indazole. One common method includes the reaction of 1-Methyl-1H-indazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4-position of the indazole ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of alternative sulfonylating agents that offer higher yields and purity.
Chemical Reactions Analysis
1-Methyl-1H-indazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can be further oxidized or reduced depending on the functional groups introduced.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide for hydrolysis. The major products formed depend on the specific nucleophile used in the substitution reactions.
Scientific Research Applications
1-Methyl-1H-indazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research into the medicinal applications of indazole derivatives often involves this compound as a key intermediate in the synthesis of drug candidates.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indazole-4-sulfonyl chloride and its derivatives depends on the specific biological target. Generally, indazole derivatives are known to interact with various enzymes and receptors in the body, modulating their activity. For example, some indazole derivatives inhibit specific kinases involved in cancer cell proliferation, while others may act as antimicrobial agents by disrupting bacterial cell wall synthesis.
Comparison with Similar Compounds
1-Methyl-1H-indazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Methyl-1H-imidazole-4-sulfonyl chloride: Similar in structure but with an imidazole ring instead of an indazole ring. It has different reactivity and applications.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Contains a pyrazole ring and is used in different chemical syntheses.
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride: Features a benzotriazole ring and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its indazole core, which imparts distinct chemical and biological properties compared to other sulfonyl chloride derivatives.
Properties
Molecular Formula |
C8H7ClN2O2S |
|---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
1-methylindazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-7-3-2-4-8(14(9,12)13)6(7)5-10-11/h2-5H,1H3 |
InChI Key |
MBKRKGSFKFJYTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


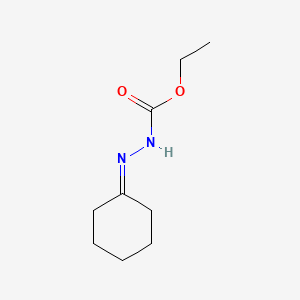
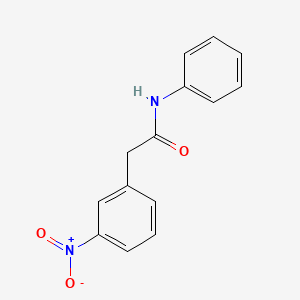
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)


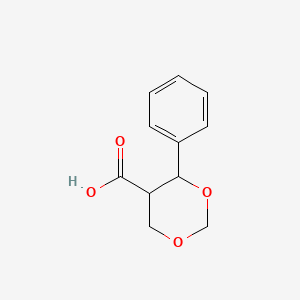
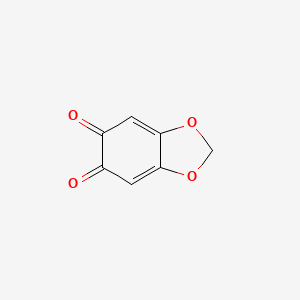
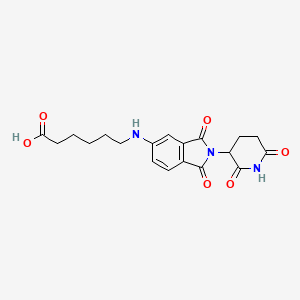
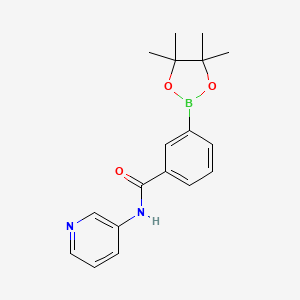
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
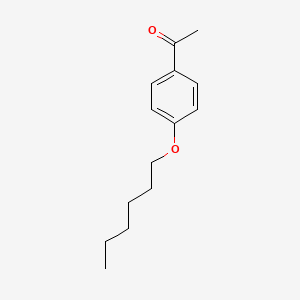
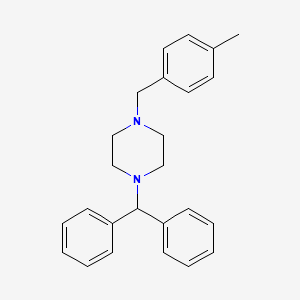
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)

